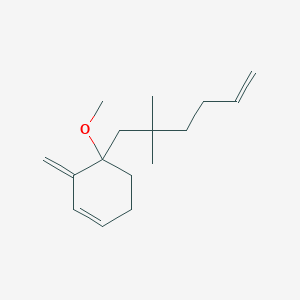
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene is an organic compound characterized by its unique structural features, including a cyclohexene ring substituted with methoxy and methylidene groups, as well as a dimethylhexenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene typically involves multi-step organic reactions. One common approach is the hydrosilylation of alkenes using alkoxy hydrosilanes as surrogates for gaseous silanes . This method involves the use of specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethylhex-5-en-1-yl)(methyl)amine hydrochloride
- [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl hydrogen hex-5-enylphosphonate
Uniqueness
4-(2,2-Dimethylhex-5-en-1-yl)-4-methoxy-3-methylidenecyclohex-1-ene is unique due to its specific structural features, which confer distinct chemical and physical properties
Propiedades
Número CAS |
917833-36-4 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
4-(2,2-dimethylhex-5-enyl)-4-methoxy-3-methylidenecyclohexene |
InChI |
InChI=1S/C16H26O/c1-6-7-11-15(3,4)13-16(17-5)12-9-8-10-14(16)2/h6,8,10H,1-2,7,9,11-13H2,3-5H3 |
Clave InChI |
WCDOFIZDAVASSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC=C)CC1(CCC=CC1=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12625045.png)
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)

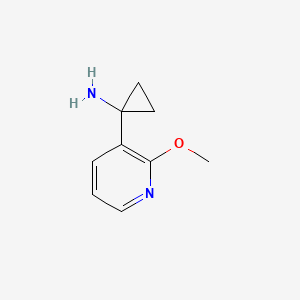

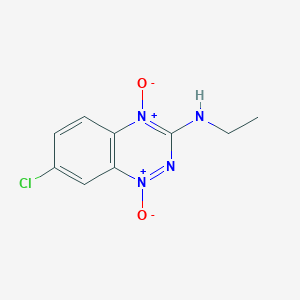
![3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12625071.png)
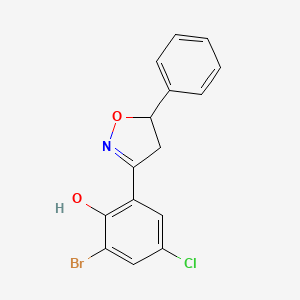
![3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile](/img/structure/B12625087.png)
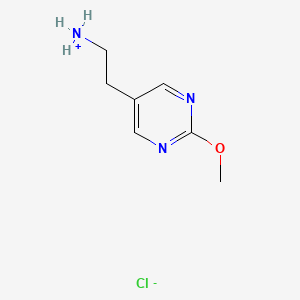
![2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B12625097.png)

![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanamine](/img/structure/B12625109.png)
